

# 1-Methyl-4-(3-nitrophenyl)piperazine literature review

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## Compound of Interest

Compound Name: 1-Methyl-4-(3-nitrophenyl)piperazine

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An In-depth Technical Guide to **1-Methyl-4-(3-nitrophenyl)piperazine** and its Analogs

This technical guide provides a comprehensive overview of the available scientific literature on **1-Methyl-4-(3-nitrophenyl)piperazine**, a heterocyclic amine of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this review extends to the broader class of nitrophenylpiperazine derivatives to offer a thorough understanding of their chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development.

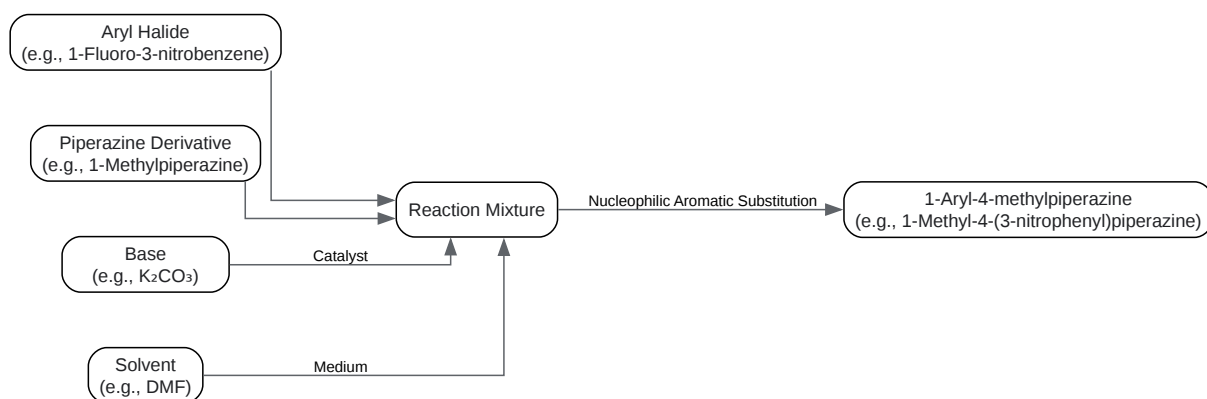
## Chemical and Physical Properties

**1-Methyl-4-(3-nitrophenyl)piperazine** is a solid organic compound. While specific experimental data is scarce, its properties can be inferred from data on related compounds. The table below summarizes the known and predicted properties of **1-Methyl-4-(3-nitrophenyl)piperazine** and its para-isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, for comparison.

Property	1-Methyl-4-(3-nitrophenyl)piperazine	1-Methyl-4-(4-nitrophenyl)piperazine
CAS Number	148546-97-8	16155-03-6
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	221.26 g/mol	221.26 g/mol
Appearance	Yellow to brown solid	Orange to red solid
Melting Point	59.5-62.5 °C	109-111 °C
Boiling Point	351.9±37.0 °C (Predicted)	369.5±37.0 °C (Predicted)
Density	1.198±0.06 g/cm <sup>3</sup> (Predicted)	1.198±0.06 g/cm <sup>3</sup> (Predicted)
pKa	7.52±0.42 (Predicted)	7.41±0.42 (Predicted)

## Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including nitrophenylpiperazines, typically involves the reaction of an appropriately substituted aryl halide with a piperazine derivative. A general synthetic route is outlined below.



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Caption: General synthesis of 1-aryl-4-methylpiperazines.

A common method for the synthesis of 1-aryl-4-methylpiperazines involves the reaction of an aryl halide with the desired piperazine in the presence of a base. For instance, 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-fluoro-4-nitrobenzene with 1-methylpiperazine.

## Potential Biological Activities and Pharmacological Profile

While direct pharmacological data for **1-Methyl-4-(3-nitrophenyl)piperazine** is not readily available in the public domain, the broader class of piperazine and nitrophenylpiperazine derivatives has been extensively studied, revealing a wide range of biological activities.<sup>[1][2]</sup> These compounds are known to interact with various biological targets, suggesting potential therapeutic applications.

### Neuroprotective Effects

Piperazine derivatives have shown promise as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.<sup>[3][4]</sup> Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating dendritic spine stability and memory formation.<sup>[3]</sup> Studies have demonstrated that certain piperazine compounds can protect against amyloid-beta-induced neurotoxicity and restore long-term potentiation in animal models of Alzheimer's disease.<sup>[4]</sup> Furthermore, some arylpiperazine derivatives have been designed to target serotonin and dopamine receptors, exhibiting neuroprotective properties against oxidative stress.<sup>[5]</sup>

### Anti-inflammatory and Analgesic Properties

The piperazine scaffold is recognized for its significant anti-inflammatory and analgesic potential.<sup>[6][7]</sup> Various derivatives have been shown to reduce inflammation and pain in different experimental models.<sup>[2]</sup> The mechanism of action for these effects can be complex and may involve the modulation of inflammatory pathways and neurotransmitter systems. For

example, some piperazine derivatives have demonstrated anti-nociceptive effects mediated through the serotonergic pathway.[8]

## Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of piperazine derivatives.[9][10] These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, certain 1-(4-nitrophenyl)piperazine derivatives have been found to exhibit activity against *Staphylococcus aureus* and various mycobacteria and fungi.[9]

## Interaction with Neurotransmitter Systems

Arylpiperazines are a well-established class of compounds that interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][11][12] The specific substitutions on the aryl and piperazine rings determine the affinity and selectivity for different receptor subtypes.

The para-isomer, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[13] It displays a high affinity for the serotonin transporter, with an  $EC_{50}$  value in the nanomolar range, while being inactive at dopamine and norepinephrine transporters.[13] This highlights the potential for nitrophenylpiperazine derivatives to modulate serotonergic neurotransmission.

The following table summarizes the binding affinities ( $K_i$ ) and functional activities ( $IC_{50}/EC_{50}$ ) of some relevant piperazine derivatives at various neurotransmitter targets.

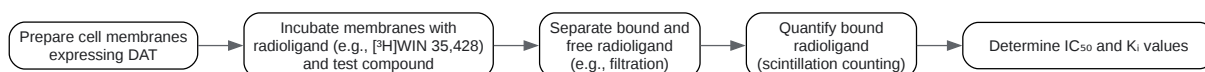
Compound	Target	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)	EC <sub>50</sub> (nM)	Reference
para-Nitrophenylpiperazine (pNPP)	Serotonin Transporter (SERT)	-	-	19 - 43	<a href="#">[13]</a>
Rimcazole	Dopamine Transporter (DAT)	248	-	-	<a href="#">[14]</a>
Rimcazole	σ <sub>1</sub> Receptor	1.8	-	-	<a href="#">[14]</a>
Rimcazole	σ <sub>2</sub> Receptor	2.8	-	-	<a href="#">[14]</a>
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)	D <sub>3</sub> Receptor	0.3	-	-	<a href="#">[15]</a>
Compound 12b (N-(2,3-dichlorophenyl)piperazine analog)	D <sub>2</sub> Receptor	40	-	-	<a href="#">[15]</a>
Compound 22 (split-Ugi product)	D <sub>2</sub> Receptor	53	-	-	<a href="#">[16]</a>
Compound 24 (split-Ugi product)	D <sub>2</sub> Receptor	58	-	-	<a href="#">[16]</a>

## Experimental Protocols

This section details common experimental methodologies used to characterize the biological activity of piperazine derivatives, which would be applicable to the study of **1-Methyl-4-(3-nitrophenyl)piperazine**.

## Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.



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Caption: Workflow for a DAT binding assay.

Protocol:

- Tissue Preparation: Homogenize tissue (e.g., striatum) or cells expressing DAT in a suitable buffer. Centrifuge to obtain a crude membrane fraction. Resuspend the pellet in assay buffer. [17]
- Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled DAT ligand (e.g., [<sup>3</sup>H]WIN 35,428) and varying concentrations of the test compound. [14] Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. [17]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation. [14]

## Dopamine Transporter (DAT) Uptake Assay

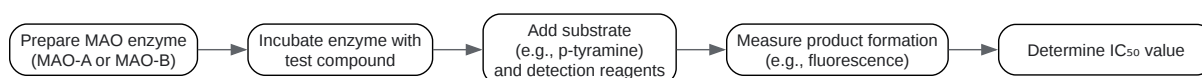
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells. [18]

Protocol:

- Cell Culture: Plate cells expressing DAT (e.g., CHO-S/hDAT) in a 96-well plate.[19]
- Pre-incubation: Pre-incubate the cells with the test compound or vehicle in a suitable buffer. [19]
- Uptake: Initiate dopamine uptake by adding a solution containing radiolabeled dopamine (e.g., [<sup>3</sup>H]Dopamine).[19]
- Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
- Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[19]
- Data Analysis: Determine the percentage inhibition of dopamine uptake at each concentration of the test compound and calculate the IC<sub>50</sub> value.

## Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[20][21][22]



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Caption: Workflow for an MAO inhibition assay.

Protocol:

- Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[22]

- Pre-incubation: Incubate the enzyme and test compound for a specified time to allow for interaction.[20]
- Reaction Initiation: Add a substrate (e.g., p-tyramine) and a detection reagent that produces a fluorescent or colorimetric signal upon enzymatic reaction.[21]
- Measurement: After incubation, measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Conclusion

**1-Methyl-4-(3-nitrophenyl)piperazine** belongs to a class of compounds with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on related nitrophenylpiperazine and arylpiperazine derivatives provides a strong foundation for predicting its likely pharmacological profile. These compounds are known to exhibit a range of activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, often mediated through interactions with neurotransmitter systems. The experimental protocols outlined in this guide provide a roadmap for the future characterization of **1-Methyl-4-(3-nitrophenyl)piperazine** and other novel derivatives. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

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